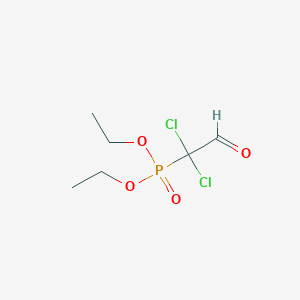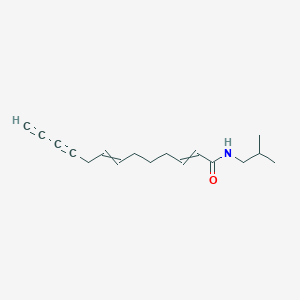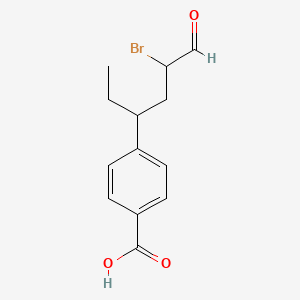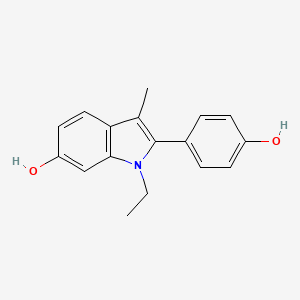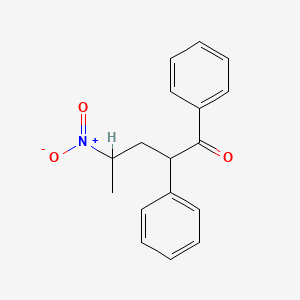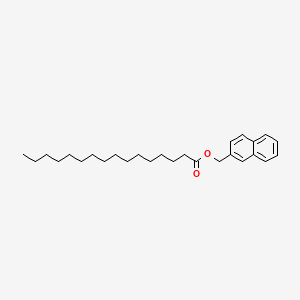
Naphthalen-2-ylmethyl Hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-ylmethyl Hexadecanoate is an organic compound that belongs to the ester class of chemicals It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and hexadecanoic acid, a saturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl Hexadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and hexadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-ylmethyl Hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Hexadecanoic acid and naphthalen-2-ylmethanol.
Reduction: Naphthalen-2-ylmethanol and hexadecanol.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-ylmethyl Hexadecanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, fragrances, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of Naphthalen-2-ylmethyl Hexadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and hexadecanoic acid, which can then interact with various enzymes and receptors in biological systems. The naphthalene moiety can participate in aromatic interactions, while the hexadecanoic acid can integrate into lipid membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-ylmethyl Hexadecanoate: Similar structure but with the ester group attached to the 1-position of naphthalene.
Naphthalen-2-ylmethyl Octadecanoate: Similar structure but with an octadecanoic acid moiety instead of hexadecanoic acid.
Phenylmethyl Hexadecanoate: Similar ester structure but with a phenyl group instead of a naphthalene group.
Uniqueness
Naphthalen-2-ylmethyl Hexadecanoate is unique due to the specific positioning of the ester group on the naphthalene ring, which influences its chemical reactivity and biological activity. The combination of the aromatic naphthalene and the long-chain fatty acid provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
84849-00-3 |
|---|---|
Molekularformel |
C27H40O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
naphthalen-2-ylmethyl hexadecanoate |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-27(28)29-23-24-20-21-25-17-15-16-18-26(25)22-24/h15-18,20-22H,2-14,19,23H2,1H3 |
InChI-Schlüssel |
OXIQTXDCYCKPQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


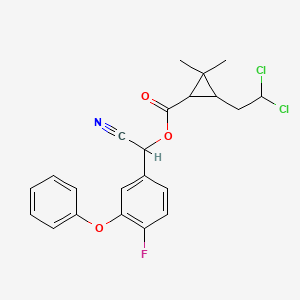


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
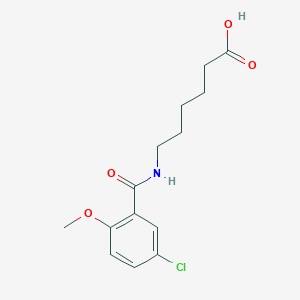
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
